molecular formula C5H7N3S B3046480 1-methyl-1H-Pyrazole-5-carbothioamide CAS No. 1246548-87-7

1-methyl-1H-Pyrazole-5-carbothioamide

Cat. No. B3046480
CAS RN: 1246548-87-7
M. Wt: 141.20
InChI Key: QGFCSPJEZVQHNC-UHFFFAOYSA-N
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Description

1-Methyl-1H-Pyrazole-5-carbothioamide is a chemical compound with the molecular formula C4H6N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1H-Pyrazole-1-Carbothioamide derivatives, including 1-methyl-1H-Pyrazole-5-carbothioamide, has been described in various studies. One method involves a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes at 60-70°C . This protocol offers several advantages, including high yields of products, a wide range of substrates, a simple procedure, and a short reaction time .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-Pyrazole-5-carbothioamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole compounds, including 1-methyl-1H-Pyrazole-5-carbothioamide, are known to participate in various chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

COX-2 Inhibitors

1H-Pyrazole-1-Carbothioamide derivatives, including “1-methyl-1H-Pyrazole-5-carbothioamide”, have been studied as COX-2 inhibitors . COX-2 is an enzyme responsible for the formation of inflammatory prostaglandins . Selective COX-2 inhibitors are among the most commonly used drugs, but many have undesirable side effects . Therefore, the search for novel selective COX-2 inhibitors is urgently required .

Antimicrobial Potential

Halogenated derivatives of pyrazole, including “1-methyl-1H-Pyrazole-5-carbothioamide”, have been constructed and screened for their antimicrobial potential .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “1-methyl-1H-Pyrazole-5-carbothioamide”, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The same compound was also evaluated for its antimalarial activity .

Suppression of Osteogenesis

Aryl hydrocarbon receptor suppresses the osteogenesis of mesenchymal stem cells in collagen-induced arthritic mice through the inhibition of β-catenin . “1-methyl-1H-Pyrazole-5-carbothioamide” could potentially be used in this context.

Fluorescent Properties

Pyrazole derivatives are known for their fluorescent properties . “1-methyl-1H-Pyrazole-5-carbothioamide”, being a pyrazole derivative, could potentially be used in applications requiring fluorescence.

Safety and Hazards

The safety data sheet for a related compound, 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significant biological activities of pyrazole derivatives, there is ongoing interest in the development of novel selective COX-2 inhibitors . The search for new pyrazole-based compounds with improved selectivity and fewer side effects is a promising area of future research .

properties

IUPAC Name

2-methylpyrazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFCSPJEZVQHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286496
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-Pyrazole-5-carbothioamide

CAS RN

1246548-87-7
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246548-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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